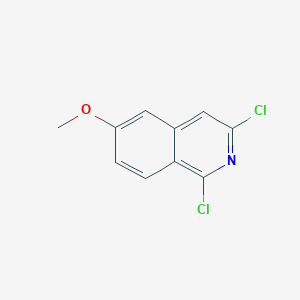

1,3-Dichloro-6-methoxyisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-6-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-7-2-3-8-6(4-7)5-9(11)13-10(8)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGSCLLECOTDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=NC(=C2C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623870 | |

| Record name | 1,3-Dichloro-6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24623-39-0 | |

| Record name | 1,3-Dichloro-6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dichloro-6-methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Plausible Synthetic Route for 1,3-Dichloro-6-methoxyisoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible and robust multi-step synthetic pathway for the preparation of 1,3-dichloro-6-methoxyisoquinoline, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The proposed route commences with a commercially available starting material, 4-methoxybenzoic acid, and proceeds through a logical sequence of well-established chemical transformations. This document provides detailed experimental protocols for each key step, a summary of quantitative data for all intermediates, and a visual representation of the synthetic workflow to facilitate laboratory-scale synthesis.

Synthetic Strategy Overview

The synthesis is designed as a four-step linear sequence focusing on the construction of the isoquinoline core followed by functionalization.

-

Ortho-functionalization: The synthesis begins with the introduction of a cyanomethyl group at the ortho position to the carboxylic acid of 4-methoxybenzoic acid. This is a crucial step to install the necessary carbon framework for the subsequent cyclization.

-

Hydrolysis: The nitrile of the resulting 2-(cyanomethyl)-4-methoxybenzoic acid is hydrolyzed to a carboxylic acid, yielding 2-(carboxymethyl)-4-methoxybenzoic acid (4-methoxyhomophthalic acid).

-

Cyclization: The dicarboxylic acid intermediate undergoes condensation with a nitrogen source, such as urea, to form the heterocyclic 6-methoxyisoquinoline-1,3(2H,4H)-dione.

-

Chlorination: The final step involves the dichlorination of the isoquinoline-1,3-dione using phosphorus oxychloride to yield the target compound, this compound.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the proposed synthetic pathway.

Step 1: Synthesis of 2-(Cyanomethyl)-4-methoxybenzoic Acid (II)

This procedure describes the introduction of a cyanomethyl group onto the aromatic ring of 4-methoxybenzoic acid. This is achieved via a chloromethylation followed by nucleophilic substitution with cyanide.

Materials:

-

4-Methoxybenzoic Acid (I)

-

Paraformaldehyde

-

Zinc Chloride (ZnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Cyanide (NaCN)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

In a fume hood, a mixture of 4-methoxybenzoic acid (1.0 eq), paraformaldehyde (2.2 eq), and anhydrous zinc chloride (0.5 eq) is suspended in concentrated HCl.

-

The mixture is stirred vigorously at 60-70 °C for 4-6 hours. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and extracted with dichloromethane. The organic layers are combined, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude 2-(chloromethyl)-4-methoxybenzoic acid, which is used in the next step without further purification.

-

The crude chloromethylated intermediate is dissolved in DMF. Sodium cyanide (1.2 eq) is added portion-wise, and the mixture is stirred at 50 °C for 3-5 hours.

-

After the reaction is complete, the mixture is poured into ice water and acidified with dilute HCl.

-

The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-(cyanomethyl)-4-methoxybenzoic acid (II).

Step 2: Synthesis of 2-(Carboxymethyl)-4-methoxybenzoic Acid (III)

This protocol details the hydrolysis of the nitrile group in 2-(cyanomethyl)-4-methoxybenzoic acid to a carboxylic acid.

Materials:

-

2-(Cyanomethyl)-4-methoxybenzoic Acid (II)

-

Sodium Hydroxide (NaOH)

-

Methanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

Procedure:

-

2-(Cyanomethyl)-4-methoxybenzoic acid (1.0 eq) is dissolved in methanol.

-

An aqueous solution of sodium hydroxide (5.0 eq in water) is added to the methanolic solution.

-

The mixture is heated to reflux (approximately 60-70 °C) and maintained for 5-7 hours. The reaction is monitored by TLC until the starting material is consumed.

-

The bulk of the methanol is removed under reduced pressure.

-

The remaining aqueous layer is washed with dichloromethane (2 x volume) to remove any non-acidic impurities.

-

The aqueous layer is cooled in an ice bath and acidified to pH 2 with concentrated HCl, leading to the precipitation of the product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-(carboxymethyl)-4-methoxybenzoic acid (III).

Step 3: Synthesis of 6-Methoxyisoquinoline-1,3(2H,4H)-dione (IV)

This procedure describes the cyclization of the dicarboxylic acid to form the isoquinoline-1,3-dione ring system using urea as the nitrogen source.

Materials:

-

2-(Carboxymethyl)-4-methoxybenzoic Acid (III)

-

Urea

-

Glacial Acetic Acid

Procedure:

-

A mixture of 2-(carboxymethyl)-4-methoxybenzoic acid (1.0 eq) and urea (2.0 eq) is suspended in glacial acetic acid.

-

The reaction mixture is heated to reflux (approximately 120-130 °C) and maintained at this temperature for 6-8 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, which should induce the precipitation of the product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product is dried under vacuum to yield 6-methoxyisoquinoline-1,3(2H,4H)-dione (IV). Further purification can be achieved by recrystallization from acetic acid or ethanol.

Step 4: Synthesis of this compound (V)

This protocol details the final chlorination step to produce the target compound.

Materials:

-

6-Methoxyisoquinoline-1,3(2H,4H)-dione (IV)

-

Phosphorus Oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Crushed Ice

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

In a fume hood, to a flask containing 6-methoxyisoquinoline-1,3(2H,4H)-dione (1.0 eq), an excess of phosphorus oxychloride (10-15 eq) is added, followed by a catalytic amount of DMF.

-

The mixture is heated to reflux (approximately 110 °C) for 2-4 hours. The reaction should be monitored by TLC.

-

After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

-

Alternatively, the aqueous mixture can be neutralized with a saturated NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is dried to yield this compound (V). Purification can be performed by column chromatography on silica gel or recrystallization.[1]

Data Presentation

Table 1: Properties of Intermediates and Final Product

| Compound Name | Structure No. | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) |

| 4-Methoxybenzoic Acid | I | C₈H₈O₃ | 152.15 | White crystalline solid |

| 2-(Cyanomethyl)-4-methoxybenzoic Acid | II | C₁₀H₉NO₃ | 191.18 | Solid |

| 2-(Carboxymethyl)-4-methoxybenzoic Acid | III | C₁₀H₁₀O₅ | 210.18 | Solid |

| 6-Methoxyisoquinoline-1,3(2H,4H)-dione | IV | C₁₀H₉NO₃ | 191.18 | Solid |

| This compound | V | C₁₀H₇Cl₂NO | 228.08 | Solid |

Table 2: Summary of Reaction Steps and Expected Yields

| Step | Transformation | Starting Material | Product | Reagents | Expected Yield (%) |

| 1 | Cyanomethylation | I | II | 1. Paraformaldehyde, ZnCl₂, HCl; 2. NaCN | 60-70 |

| 2 | Nitrile Hydrolysis | II | III | NaOH, MeOH/H₂O | 85-95 |

| 3 | Cyclization | III | IV | Urea, Acetic Acid | 70-80 |

| 4 | Chlorination | IV | V | POCl₃, cat. DMF | 75-85 |

Mandatory Visualization

Caption: Proposed four-step synthesis of this compound.

References

Chemical properties and reactivity of 1,3-Dichloro-6-methoxyisoquinoline

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,3-Dichloro-6-methoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound. Due to the limited availability of specific experimental data for this compound, this guide leverages information from structurally similar isoquinoline derivatives to predict its characteristics and chemical behavior. The document details its anticipated physical and chemical properties, a plausible synthetic route, and its expected reactivity in key organic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for these reactions are provided, along with visualizations of synthetic and reactive pathways to facilitate its application in research and drug development.

Core Chemical and Physical Properties

Specific experimental data for this compound is scarce in publicly available literature. The following table summarizes its known identifiers and provides predicted physical properties, with comparative data from the closely related 1,3-Dichloro-6,7-dimethoxyisoquinoline where available.

| Property | Data for this compound | Data for 1,3-Dichloro-6,7-dimethoxyisoquinoline |

| Molecular Formula | C₁₀H₇Cl₂NO[1] | C₁₁H₉Cl₂NO₂[2][3] |

| Molecular Weight | 228.07 g/mol [1] | 258.10 g/mol [2][3] |

| CAS Number | 24623-39-0[1] | 24623-42-5[2][3][4] |

| Appearance | Expected to be a solid at room temperature. | - |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | 387.5 ± 37.0 °C (Predicted)[3] |

| Density | Data not available | 1.367 ± 0.06 g/cm³ (Predicted)[3] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | - |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(m-Methoxybenzylidene)-2,2-dimethoxyethanamine

-

To a round-bottom flask, add m-methoxybenzaldehyde (1.0 equiv) and aminoacetaldehyde dimethyl acetal (1.05 equiv) in a suitable solvent such as toluene.

-

Add a catalytic amount of a dehydrating agent, like p-toluenesulfonic acid.

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water is collected.

-

Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: Synthesis of 6-Methoxyisoquinoline

-

Dissolve the crude imine from the previous step in a suitable solvent and add a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, dropwise at a controlled temperature (e.g., 0 °C).

-

After the addition, allow the reaction to stir at room temperature and then heat to drive the cyclization.

-

Carefully quench the reaction by pouring it onto ice and basify with a suitable base (e.g., NaOH or NH₄OH) to precipitate the product.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate to give crude 6-methoxyisoquinoline.

Step 3 & 4: Synthesis of this compound This can be a two-step process involving oxidation to the N-oxide followed by chlorination, or direct chlorination under forcing conditions. A more plausible route involves the formation of an isoquinolone intermediate.

-

Oxidize 6-methoxyisoquinoline to 6-methoxyisoquinolin-1(2H)-one using an appropriate oxidizing agent.

-

Treat the resulting 6-methoxyisoquinolin-1(2H)-one with a strong chlorinating agent like phosphorus oxychloride (POCl₃), potentially with a catalytic amount of DMF.[5]

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, carefully remove the excess POCl₃ under reduced pressure.

-

Quench the residue by slowly adding it to ice water.

-

Neutralize the solution and extract the product with an organic solvent.

-

Dry the organic phase, concentrate, and purify the crude product by column chromatography to yield this compound.

Chemical Reactivity

The reactivity of this compound is governed by the two chlorine atoms on the pyridine ring and the methoxy group on the benzene ring. The chlorine atoms at the C1 and C3 positions are susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Differential Reactivity of C1 and C3 Positions

The C1 position of the isoquinoline ring is more activated towards nucleophilic attack than the C3 position due to the electron-withdrawing effect of the adjacent nitrogen atom.[6][7] This differential reactivity is crucial for regioselective functionalization.

-

Palladium-Catalyzed Cross-Coupling: For reactions like the Suzuki-Miyaura coupling, substitution occurs exclusively at the more reactive C1 position.[8]

-

Nucleophilic Aromatic Substitution (SNAr): The C1 position is also the preferred site for SNAr reactions.[1] However, forcing conditions might lead to substitution at the C3 position as well.

Caption: Regioselective reactivity of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring facilitates the displacement of the chloro substituents by various nucleophiles.

General Reaction Scheme: this compound + Nu⁻ → 1-Nu-3-chloro-6-methoxyisoquinoline + Cl⁻

Experimental Protocol (General):

-

Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., DMF, DMSO, or an alcohol).

-

Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.0-1.5 equiv) and a base (e.g., K₂CO₃, NaH, or a non-nucleophilic amine like DIPEA) if necessary.

-

Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the mixture and quench with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sulfate.

-

Filter, concentrate, and purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are powerful tools for forming C-C, C-N, and C-O bonds, and are expected to proceed regioselectively at the C1 position.

This reaction forms a C-C bond between the isoquinoline core and an aryl or vinyl boronic acid.

Experimental Protocol (General): [9]

-

To a reaction vessel, add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., SPhos, XPhos) if required.

-

Add a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv) and a solvent system (e.g., toluene/water, dioxane/water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This reaction is used to form C-N bonds with primary or secondary amines.[10][11][12]

Experimental Protocol (General): [9]

-

In an inert atmosphere (glovebox or Schlenk line), charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 1.2-2.4 equiv relative to Pd), and a strong, non-nucleophilic base (e.g., NaO-t-Bu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv).

-

Add this compound (1.0 equiv) and the amine (1.0-1.5 equiv).

-

Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Seal the vessel and heat to 80-110 °C, stirring until the reaction is complete.

-

Cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine, dry over anhydrous sulfate, and concentrate.

-

Purify the product by flash column chromatography.

This reaction couples the isoquinoline with a terminal alkyne to form a C-C triple bond.[13][14][15]

Experimental Protocol (General): [9][16]

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).

-

Add a suitable solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylethylamine, 2-3 equiv).

-

Add the terminal alkyne (1.2-1.5 equiv) dropwise.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Quench the reaction, extract the product, and purify as described for the other coupling reactions.

Conclusion

This compound is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its key feature is the differential reactivity of the chlorine atoms at the C1 and C3 positions, which allows for selective functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While specific experimental data for this compound remains limited, the protocols and reactivity profiles outlined in this guide, based on well-established chemistry of analogous systems, provide a solid foundation for its use in the synthesis of complex molecular architectures. Researchers are encouraged to use this guide as a starting point for the development of novel isoquinoline-based compounds.

References

- 1. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 2. 1,3-Dichloro-6,7-dimethoxyisoquinoline | C11H9Cl2NO2 | CID 53400913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dichloro-6,7-dimethoxyisoquinoline [myskinrecipes.com]

- 4. 1,3-Dichloro-6,7-dimethoxyisoquinoline CAS#: 24623-42-5 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. firsthope.co.in [firsthope.co.in]

- 7. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 8. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

1,3-Dichloro-6-methoxyisoquinoline CAS number and molecular formula

While data for the requested molecule is elusive, comprehensive information is available for structurally similar compounds, which may be of interest to researchers, scientists, and drug development professionals. This technical guide provides available data on these related isoquinoline derivatives.

Closely Related Compounds

Detailed chemical and physical properties are available for the following related compounds:

-

1,3-Dichloroisoquinoline

-

1,3-Dichloro-6,7-dimethoxyisoquinoline

-

1,3-Dichloro-6-methylisoquinoline

Data Presentation

The following tables summarize the key quantitative data for these related compounds for easy comparison.

Table 1: Chemical Identifiers

| Compound Name | CAS Number | Molecular Formula |

| 1,3-Dichloroisoquinoline | 7742-73-6[1] | C₉H₅Cl₂N[1] |

| 1,3-Dichloro-6,7-dimethoxyisoquinoline | 24623-42-5[2][3] | C₁₁H₉Cl₂NO₂[2][3] |

| 1,3-Dichloro-6-methylisoquinoline | 21902-38-5[4] | C₁₀H₇Cl₂N[4] |

Table 2: Physical Properties

| Compound Name | Molecular Weight | Melting Point (°C) |

| 1,3-Dichloroisoquinoline | 198.05 g/mol [1] | 121-122 |

| 1,3-Dichloro-6,7-dimethoxyisoquinoline | 258.10 g/mol [2] | Not available |

| 1,3-Dichloro-6-methylisoquinoline | 212.073 g/mol [4] | Not available |

Experimental Protocols

Due to the lack of specific information for 1,3-Dichloro-6-methoxyisoquinoline, a detailed experimental protocol for its synthesis or use cannot be provided. However, a general synthetic approach for a related compound, 1-chloro-3,6-dimethoxyisoquinoline , has been proposed. This multi-step synthesis commences from commercially available starting materials and involves several key transformations.

Proposed Synthesis of 1-Chloro-3,6-dimethoxyisoquinoline:

A plausible synthetic route involves the following key steps:

-

Preparation of (3-methoxyphenyl)acetonitrile: This initial step involves the nucleophilic substitution of the chloride in m-methoxybenzyl chloride with cyanide.

-

Reduction to 2-(3-methoxyphenyl)ethanamine: The nitrile group is reduced to a primary amine, for example, through catalytic hydrogenation.

-

Formylation: The primary amine is converted to its formamide derivative.

-

Bischler-Napieralski Cyclization: This intramolecular electrophilic aromatic substitution reaction forms the dihydroisoquinoline ring.

-

Aromatization: The dihydroisoquinoline is oxidized to the corresponding isoquinoline.

-

Introduction of the second methoxy group and chlorination: The final steps involve the introduction of the second methoxy group and a chloro functionality. An alternative approach is the direct chlorination of a 3,6-dimethoxyisoquinoline-1(2H)-one precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).

Visualization of Synthetic Workflow

As a specific signaling pathway or experimental workflow involving this compound could not be identified, a diagram for such a process cannot be generated. However, a generalized workflow for the synthesis of a related compound, 1-chloro-3,6-dimethoxyisoquinoline, is presented below.

Caption: Proposed synthetic workflow for 1-chloro-3,6-dimethoxyisoquinoline.

References

- 1. 1,3-Dichloroisoquinoline | C9H5Cl2N | CID 298625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dichloro-6,7-dimethoxyisoquinoline | C11H9Cl2NO2 | CID 53400913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dichloro-6,7-dimethoxyisoquinoline CAS#: 24623-42-5 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 1,3-Dichloro-6-methoxyisoquinoline

Disclaimer: Detailed experimental data for 1,3-dichloro-6-methoxyisoquinoline is limited in publicly accessible scientific literature and databases. This guide has been constructed using available information on structurally similar compounds, including 1,3-dichloroisoquinoline and 1,3-dichloro-6,7-dimethoxyisoquinoline, to provide a comprehensive overview of its predicted properties, synthesis, and reactivity. All predicted data should be confirmed through experimental validation.

Structure and IUPAC Name

The compound with the name this compound has a defined chemical structure consisting of an isoquinoline core chlorinated at positions 1 and 3, and a methoxy group attached at position 6.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₇Cl₂NO

-

Canonical SMILES: COC1=CC2=C(C=C1)C(=NC(=C2)Cl)Cl

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | 1,3-Dichloroisoquinoline | 1,3-Dichloro-6,7-dimethoxyisoquinoline | Predicted: this compound |

| Molecular Weight | 198.05 g/mol [1] | 258.10 g/mol [2] | ~228.08 g/mol |

| Melting Point | 121-122 °C[3] | Not Available | Likely a solid at room temperature |

| Boiling Point | Not Available | 387.5±37.0 °C (Predicted)[4] | Expected to be high |

| CAS Number | 7742-73-6[1] | 24623-42-5[2][5] | Not assigned or not found |

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized based on established methods for isoquinoline synthesis, such as the Bischler-Napieralski reaction, followed by functional group manipulations.

References

- 1. 1,3-Dichloroisoquinoline | C9H5Cl2N | CID 298625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dichloro-6,7-dimethoxyisoquinoline | C11H9Cl2NO2 | CID 53400913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dichloroisoquinoline 97 7742-73-6 [sigmaaldrich.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 1,3-Dichloro-6,7-dimethoxyisoquinoline CAS#: 24623-42-5 [m.chemicalbook.com]

Synthesis of 1,3-Dichloro-6-methoxyisoquinoline from 3,6-dimethoxyisoquinolin-1(2H)-one

An In-depth Technical Guide to the Synthesis of 1,3-Dichloro-6-methoxyisoquinoline

Abstract

This technical guide provides a comprehensive methodology for the synthesis of this compound from 3,6-dimethoxyisoquinolin-1(2H)-one. 1,3-Dichloroisoquinolines are versatile intermediates in medicinal chemistry, serving as scaffolds for the development of novel therapeutic agents. The procedure detailed herein involves the chlorination of a substituted isoquinolinone using phosphorus oxychloride (POCl₃), a robust and widely used reagent for such transformations. This document offers detailed experimental protocols, quantitative data tables, and process visualizations to facilitate successful synthesis for professionals in research and drug development.

Introduction

The isoquinoline core is a privileged scaffold found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Strategic functionalization of this heterocyclic system is a cornerstone of modern drug discovery. The introduction of chlorine atoms at the 1 and 3 positions, as in this compound, creates a highly valuable intermediate. These chloro groups serve as versatile handles for subsequent cross-coupling and nucleophilic substitution reactions, enabling the construction of diverse molecular libraries for screening and lead optimization.[2]

The conversion of lactams, such as isoquinolinones, to their corresponding chloro-derivatives is a fundamental transformation in heterocyclic chemistry. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for achieving this deoxygenative chlorination.[3][4] This guide outlines a detailed and reliable protocol for this specific transformation, providing researchers with a practical blueprint for laboratory-scale synthesis.

Physicochemical Data

Quantitative data for the starting material and the final product are summarized below. Data for the specific starting material is limited; therefore, properties of a closely related analog are provided for reference.

Table 1: Physicochemical Properties of Starting Material

| Property | Value | Reference Compound |

| Compound Name | 3,6-Dimethoxyisoquinolin-1(2H)-one | 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one |

| Molecular Formula | C₁₁H₁₁NO₃ | C₁₀H₁₁NO₂ |

| Molecular Weight | 205.21 g/mol | 177.19 g/mol |

| Appearance | Expected to be an off-white to pale solid | White solid |

| CAS Number | Data not available | 22246-12-4 |

Table 2: Physicochemical Properties of Target Product

| Property | Value | Reference Compound |

| Compound Name | This compound | 1,3-Dichloroisoquinoline |

| Molecular Formula | C₁₀H₇Cl₂NO | C₉H₅Cl₂N |

| Molecular Weight | 228.08 g/mol | 198.05 g/mol |

| Appearance | Expected to be a crystalline solid | White to off-white solid |

| Melting Point | Data not available | 121-122 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate) | Soluble in organic solvents |

| CAS Number | Data not available | 7742-73-6 |

Synthetic Pathway and Mechanism

The synthesis involves the treatment of 3,6-dimethoxyisoquinolin-1(2H)-one with an excess of phosphorus oxychloride (POCl₃). The reaction proceeds via the activation of the lactam carbonyl and the enolic hydroxyl group by POCl₃, forming phosphate ester intermediates. These intermediates are subsequently displaced by chloride ions to yield the aromatic 1,3-dichloro product. A catalytic amount of N,N-Dimethylformamide (DMF) can be used to accelerate the reaction through the in-situ formation of the Vilsmeier reagent.[5]

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-ジクロロイソキノリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 4. POCl3 chlorination of 4-quinazolones [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Technical Guide to Key Intermediates in the Synthesis of Substituted Isoquinolines

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structural motif present in a vast array of natural products and synthetic compounds exhibiting significant biological activities. Its derivatives have found applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, making the efficient synthesis of substituted isoquinolines a critical focus in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the core synthetic strategies for accessing this important heterocycle, with a specific focus on the key intermediates that are central to each transformation. Detailed experimental protocols for seminal reactions, quantitative data for comparative analysis, and visualizations of synthetic and biological pathways are presented to serve as a comprehensive resource for professionals in the field.

Classical Synthetic Routes to Isoquinolines

The traditional methods for isoquinoline synthesis, developed in the late 19th and early 20th centuries, remain cornerstones of heterocyclic chemistry. These reactions, namely the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses, all proceed through intramolecular electrophilic aromatic substitution, and their efficacy is often enhanced by electron-donating substituents on the aromatic ring.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines via the acid-catalyzed cyclization of β-arylethylamides. The resulting dihydroisoquinoline is a key intermediate that can be readily oxidized to the corresponding aromatic isoquinoline.

Key Intermediate: 3,4-Dihydroisoquinoline

The reaction is initiated by the activation of the amide carbonyl by a condensing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the activated amide, leading to the cyclized 3,4-dihydroisoquinoline intermediate. The reaction is most effective for aromatic rings bearing electron-donating groups.[1][2]

Two primary mechanistic pathways are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate.[2]

Quantitative Data for Bischler-Napieralski Reaction

| Starting Material | Condensing Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Toluene | Reflux | - | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | Variable |

| N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide | POCl₃ | Acetonitrile | Reflux | - | 7-Methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | Good |

| N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide | P₂O₅ | Toluene | Reflux | - | Mixture of 6- and 7-methoxy isomers | Variable |

| N-Phenethyl Cinnamide | POCl₃ | Acetonitrile | Reflux | - | 1-Styryl-3,4-dihydroisoquinoline | Good |

Experimental Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

-

Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add N-(3,4-dimethoxyphenethyl)acetamide (1.0 equiv).

-

Reagent Addition: Add anhydrous toluene as the solvent. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise to the solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice and then basify with a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the 3,4-dihydroisoquinoline.[3]

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Key Intermediate: Tetrahydroisoquinoline

The reaction proceeds through the formation of a Schiff base (or an iminium ion under acidic conditions) from the β-arylethylamine and the carbonyl compound.[4] The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.[4][5] This reaction is particularly effective when the aromatic ring is activated by electron-donating groups, and it can even proceed under physiological conditions in such cases.

Quantitative Data for Pictet-Spengler Reaction

| β-Arylethylamine | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 3,4-Dimethoxyphenethylamine | Acetaldehyde | HCl / H₂O | - | - | Salsolidine | Good |

| Tryptamine | Functionalized Aldehyde | TFA / CH₂Cl₂ | 25 | 4 | Tetracyclic Kopsia Intermediate | 85 |

| D-Tryptophan methyl ester HCl | 2,3-Butadione | Anhydrous MeOH | 65 | 20 | Substituted Tetrahydro-β-carboline | 62 |

Experimental Protocol: Synthesis of Salsolidine

-

Setup: In a round-bottom flask, dissolve 3,4-dimethoxyphenethylamine (1.0 equiv) in a suitable solvent such as water or ethanol.

-

Reagent Addition: Add a slight excess of acetaldehyde (1.1-1.2 equiv) to the solution. Acidify the mixture by adding a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl).

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Work-up: Once the reaction is complete, neutralize the mixture with a base, such as an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure salsolidine.[6][7]

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal. This key intermediate is formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.

Key Intermediate: Benzalaminoacetal (Schiff Base)

The synthesis occurs in two main stages. First, the benzaldehyde and 2,2-dialkoxyethylamine undergo condensation to form the benzalaminoacetal intermediate.[6] In the second stage, treatment with a strong acid, typically sulfuric acid, catalyzes an intramolecular electrophilic cyclization onto the aromatic ring, followed by elimination of alcohol molecules to form the aromatic isoquinoline ring system.[8]

Quantitative Data for Pomeranz-Fritsch Reaction

| Benzaldehyde Derivative | 2,2-Dialkoxyethylamine | Acid Catalyst | Product | Yield (%) |

| Benzaldehyde | Aminoacetaldehyde diethyl acetal | H₂SO₄ | Isoquinoline | Variable |

| 3,4-Dimethoxybenzaldehyde | Aminoacetaldehyde dimethyl acetal | H₂SO₄ | 6,7-Dimethoxyisoquinoline | Moderate to Good |

| Substituted Benzaldehydes | Aminoacetaldehyde diethyl acetal | Trifluoroacetic anhydride | Corresponding Isoquinolines | Variable |

Experimental Protocol: Synthesis of 6,7-Dimethoxyisoquinoline

-

Schiff Base Formation: In a round-bottom flask fitted with a Dean-Stark apparatus, dissolve 3,4-dimethoxybenzaldehyde (1.0 equiv) and aminoacetaldehyde dimethyl acetal (1.0 equiv) in toluene. Heat the mixture at reflux to remove water azeotropically until the formation of the benzalaminoacetal is complete (monitor by TLC).

-

Cyclization: Cool the reaction mixture and carefully add it to a flask containing concentrated sulfuric acid, ensuring the temperature is controlled. Heat the mixture to the required temperature for the cyclization to occur.

-

Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Make the solution basic by the slow addition of a concentrated base, such as sodium hydroxide.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 6,7-dimethoxyisoquinoline.[6]

Modern Synthetic Approaches: Transition-Metal Catalysis

In recent years, transition-metal-catalyzed reactions, particularly those involving palladium and rhodium, have emerged as powerful and atom-economical methods for the synthesis of substituted isoquinolines. These methods often proceed via C-H activation and annulation strategies, allowing for the construction of the isoquinoline core from readily available starting materials.

Rhodium-Catalyzed Synthesis from Oximes and Alkynes

Rhodium(III) complexes can catalyze the synthesis of highly substituted isoquinolines through the C-H activation of aryl ketone oximes and their subsequent annulation with alkynes.

Key Intermediate: Rhodacycle Intermediate

The reaction is initiated by the coordination of the oxime nitrogen to the rhodium catalyst, which directs the ortho C-H activation of the aromatic ring to form a five-membered rhodacycle intermediate. This intermediate then undergoes insertion of the alkyne, followed by reductive elimination to form the isoquinoline product and regenerate the active rhodium catalyst.

Quantitative Data for Rhodium-Catalyzed Isoquinoline Synthesis

| Aryl Ketone Oxime | Alkyne | Catalyst System | Temperature (°C) | Yield (%) |

| Acetophenone Oxime | Diphenylacetylene | [CpRhCl₂]₂ / CsOAc | 100 | 92 |

| 4'-Methoxyacetophenone Oxime | 1-Phenyl-1-propyne | [CpRhCl₂]₂ / CsOAc | 100 | 85 (mixture of regioisomers) |

| Propiophenone Oxime | Di-p-tolylacetylene | [Cp*RhCl₂]₂ / CsOAc | 100 | 88 |

Experimental Protocol: General Procedure for Rhodium-Catalyzed Isoquinoline Synthesis

-

Setup: In a sealed tube, combine the aryl ketone oxime (1.0 equiv), the alkyne (1.2-1.5 equiv), [Cp*RhCl₂]₂ (2.5 mol %), and CsOAc (2.0 equiv).

-

Reaction: Add a suitable solvent (e.g., 1,2-dichloroethane or methanol) and seal the tube. Heat the mixture at the specified temperature (e.g., 100-120 °C) for the required time (typically 12-24 h).

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired isoquinoline product.[9][10]

Palladium-Catalyzed Synthesis from N-Methoxybenzamides

Palladium catalysts can be employed for the synthesis of isoquinolinones through the C-H activation and annulation of N-methoxybenzamides with alkynes or alkenes.

Key Intermediate: Palladacycle Intermediate

Similar to the rhodium-catalyzed reaction, this process involves the formation of a palladacycle intermediate directed by the N-methoxyamide group. This intermediate then reacts with the coupling partner (alkyne or alkene), leading to the formation of the isoquinolinone ring system.

Quantitative Data for Palladium-Catalyzed Isoquinolinone Synthesis

| N-Methoxybenzamide | Coupling Partner | Catalyst System | Temperature (°C) | Yield (%) |

| N-Methoxybenzamide | Diphenylacetylene | Pd(OAc)₂ / Cu(OAc)₂ | 100 | Good |

| 4-Methyl-N-methoxybenzamide | Styrene | Pd(OAc)₂ / Ag₂CO₃ | 110 | 78 |

| N-Methoxy-1-naphthamide | 1-Octyne | Pd(OAc)₂ / Cu(OAc)₂ | 100 | Moderate |

Experimental Protocol: General Procedure for Palladium-Catalyzed Isoquinolinone Synthesis

-

Setup: In a reaction vessel, combine the N-methoxybenzamide (1.0 equiv), the alkyne or alkene (2.0-3.0 equiv), Pd(OAc)₂ (5-10 mol %), and an oxidant/additive (e.g., Cu(OAc)₂ or Ag₂CO₃).

-

Reaction: Add a suitable solvent (e.g., trifluoroethanol or acetic acid) and heat the mixture at the specified temperature (e.g., 100-120 °C) until the starting material is consumed (monitor by TLC).

-

Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the isoquinolinone.[2][11]

Biological Relevance and Signaling Pathways

Substituted isoquinolines are at the core of numerous biologically active molecules that modulate key signaling pathways, making them attractive scaffolds for drug discovery.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Aberrant NF-κB signaling is implicated in various diseases, including cancer and chronic inflammatory conditions. Certain isoquinoline alkaloids, such as berberine, have been shown to inhibit this pathway. Berberine can suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1][12]

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signal transduction pathways. Non-selective PDE inhibitors, such as the isoquinoline alkaloid papaverine, increase the intracellular levels of cAMP and cGMP.[4][13] This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, resulting in smooth muscle relaxation and vasodilation.[4] Papaverine is a selective inhibitor of the PDE10A subtype.[14]

JNK Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of mitogen-activated protein kinases (MAPKs) that are activated by stress stimuli and are involved in regulating apoptosis, inflammation, and cell proliferation. The JNK signaling pathway has been implicated in various diseases, including cancer and neurodegenerative disorders. Several synthetic isoquinolone derivatives have been developed as potent and selective JNK inhibitors, demonstrating therapeutic potential in models of heart failure.[15][16] These inhibitors typically act by competing with ATP for binding to the kinase domain of JNK.

General Experimental Workflow

A generalized workflow for the synthesis, purification, and characterization of substituted isoquinolines is depicted below. This process is fundamental to both academic research and industrial drug development.

References

- 1. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. organicreactions.org [organicreactions.org]

- 4. mdpi.com [mdpi.com]

- 5. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Isoquinoline - Wikipedia [en.wikipedia.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Papaverine - Wikipedia [en.wikipedia.org]

- 14. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson’s disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties like melting point and boiling point of dichloroisoquinolines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of various dichloroisoquinoline isomers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry, offering readily accessible data and detailed experimental context.

Physical Properties of Dichloroisoquinoline Isomers

The physical properties of dichloroisoquinolines, such as melting and boiling points, are crucial for their synthesis, purification, and application in various research and development settings. The following table summarizes the available data for different dichloroisoquinoline isomers. It is important to note that while some of this data is derived from experimental observations, other values are predicted based on computational models.

| Isomer | Melting Point (°C) | Boiling Point (°C) |

| 1,3-Dichloroisoquinoline | 121-122[1] | 307 |

| 1,4-Dichloroisoquinoline | 92-94 | 310.9 ± 22.0 (Predicted) |

| 1,6-Dichloroisoquinoline | Not available | 327.7 |

| 7,8-Dichloroisoquinoline | 89-92 | 327.0 ± 22.0 (Predicted) |

| 3,4-Dichloroisoquinoline | Not available | Not available |

| 5,6-Dichloroisoquinoline | Not available | Not available |

| 5,7-Dichloroisoquinoline | Not available | Not available |

| 5,8-Dichloroisoquinoline | Not available | Not available |

| 6,7-Dichloroisoquinoline | Not available | Not available |

| 6,8-Dichloroisoquinoline | Not available | Not available |

Note: The absence of data for certain isomers highlights the need for further experimental characterization of these compounds.

Experimental Protocols for Determination of Physical Properties

The accurate determination of melting and boiling points is fundamental to the characterization of chemical compounds. The following sections outline the general experimental methodologies employed for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, this transition typically occurs over a narrow temperature range. The presence of impurities generally leads to a depression and broadening of the melting point range.

General Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry dichloroisoquinoline sample is packed into a capillary tube, which is sealed at one end. The packing should be compact to ensure uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. It is a key physical constant for the identification and purity assessment of liquid compounds.

General Protocol (Micro-method):

-

Sample Preparation: A small volume (a few drops) of the liquid dichloroisoquinoline is placed in a small test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Visualization of Relevant Workflows and Pathways

To provide a broader context for the application of dichloroisoquinolines in research and development, the following diagrams illustrate a representative synthetic workflow and a key signaling pathway where isoquinoline alkaloids have shown significant activity.

Experimental Workflow: Multi-step Synthesis of a Dichloroisoquinoline Derivative

The synthesis of dichloroisoquinolines often involves a multi-step process. The following diagram illustrates a typical workflow for the synthesis of a chloro-substituted quinoline, which shares methodological similarities with dichloroisoquinoline synthesis.

References

Technical Guide: 1,3-Dichloro-6-methoxyisoquinoline - Physicochemical Properties and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and recommended handling procedures for 1,3-Dichloro-6-methoxyisoquinoline. Due to the limited availability of specific experimental data in public literature, this document outlines a framework for its use and characterization, including a detailed, generalized protocol for determining its solubility.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇Cl₂NO | [1] |

| Molecular Weight | 228.08 g/mol | [1] |

| Melting Point | 152 - 154 °C | |

| Appearance | Not specified (likely a solid at room temperature) | |

| Solubility in Water | Not available | [2] |

Storage and Handling

Proper storage and handling are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Storage Conditions:

-

Store in a tightly closed container.

-

Keep in a dry and well-ventilated place.

-

The recommended storage temperature is typically found on the product label.

-

Access should be restricted to qualified or authorized personnel.

Handling Precautions:

-

Handle with gloves and inspect them prior to use. Use proper glove removal technique to avoid skin contact.

-

Wear appropriate eye and face protection.

-

Use in a well-ventilated area or outdoors.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Do not eat, drink, or smoke when using this product.

-

Wash skin thoroughly after handling.

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a generalized experimental protocol for determining the thermodynamic (equilibrium) solubility of this compound in various organic solvents using the shake-flask method followed by concentration analysis.

3.1. Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, dichloromethane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Scintillation vials

3.2. Procedure

-

Preparation of Calibration Curve:

-

Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards.

-

Analyze these standards using a validated HPLC or UV-Vis spectrophotometry method to construct a calibration curve of response versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. This ensures that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to reach equilibrium.[3]

-

-

Sample Analysis:

-

After equilibration, centrifuge the samples to pellet the undissolved solid.[3]

-

Carefully collect an aliquot of the supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining particulate matter.[3]

-

Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the previously established calibration curve.

-

Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the calibration standards.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the chosen temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

A Comprehensive Technical Review of 1,3-Dichloro-6-methoxyisoquinoline and Its Analogs: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of 1,3-Dichloro-6-methoxyisoquinoline and its structural analogs. While specific research on this exact molecule is limited, this document extrapolates from the well-established chemistry and biological activities of related dichlorinated and methoxy-substituted isoquinolines to present a comprehensive overview of its probable synthesis, potential biological activities, and applications in drug discovery. The isoquinoline scaffold is a cornerstone in medicinal chemistry, and the specific substitution pattern of this compound suggests significant potential for further development.[1][2]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₅Cl₂N | [3] |

| Molecular Weight | 198.05 g/mol | [3] |

| Melting Point | 121-122 °C | [4] |

| InChIKey | BRGZEQXWZWBPJH-UHFFFAOYSA-N | [3][4] |

| CAS Number | 7742-73-6 | [3][4] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for this compound.

Caption: A proposed multi-step synthesis for this compound.

Detailed Experimental Protocols

The following are detailed experimental protocols for the key transformations in the proposed synthesis pathway, adapted from procedures for analogous compounds.[7]

Step 1: Synthesis of 6-Methoxyisoquinoline-1,3(2H,4H)-dione

This step involves the cyclization of a suitably substituted benzoic acid derivative. The starting material, 2-(carboxymethyl)-4-methoxybenzoic acid, can be prepared from commercially available m-anisic acid through established methods.

-

Materials:

-

2-(Carboxymethyl)-4-methoxybenzoic acid

-

Urea

-

Acetic Acid

-

-

Procedure:

-

A mixture of 2-(carboxymethyl)-4-methoxybenzoic acid and urea in acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4 to 8 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature to induce precipitation of the product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product is dried under vacuum to yield 6-methoxyisoquinoline-1,3(2H,4H)-dione. Further purification can be achieved by recrystallization.

-

Step 2: Synthesis of this compound

This step utilizes a standard chlorination procedure for cyclic imides.[7]

-

Materials:

-

6-Methoxyisoquinoline-1,3(2H,4H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

To a flask containing 6-methoxyisoquinoline-1,3(2H,4H)-dione, an excess of phosphorus oxychloride is added, followed by a catalytic amount of DMF.

-

The mixture is heated to reflux for 2 to 4 hours.

-

After cooling, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried to give crude this compound.

-

Biological Activity and Therapeutic Potential

While there is no specific biological data for this compound, the broader class of isoquinoline and quinoline derivatives has been extensively studied, revealing a range of biological activities.[1][2] Many of these compounds exhibit potent antitumor effects by targeting key cellular processes.[1][8]

Potential as Kinase Inhibitors

A common mechanism of action for this class of compounds is the inhibition of critical enzymes involved in cell proliferation and survival, particularly protein kinases.[1][9] The quinoline and isoquinoline scaffolds are prevalent in numerous FDA-approved kinase inhibitors used in oncology.[8]

Hypothesized Signaling Pathway Inhibition

Given the structural similarities to known kinase inhibitors, it is hypothesized that this compound and its analogs could function by inhibiting key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Anticipated Biological Data

The following table presents hypothetical, yet plausible, biological activity data for analogs of this compound, based on published data for structurally related compounds.[1][10]

| Compound/Analog | Target | Activity (IC₅₀) | Cell Line | Reference (Analogous Compounds) |

| Analog A (e.g., Pyrazolo[3,4-g]isoquinoline) | Haspin Kinase | Nanomolar range | Various | [1] |

| Analog B (e.g., Benzoisoquinolinone) | Chk1 Kinase | Sub-micromolar | Various | [1] |

| Analog C (e.g., Cinnoline derivative) | PI3K | 0.264 µM | Human tumor cell lines | [10] |

| Analog D (e.g., Quinoline-based dihydrazone) | Antiproliferative | 7.01 to 34.32 μM | Selected cancer cell lines | [1] |

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the chemistry and biological activities of its analogs, it is likely to be accessible through a multi-step synthesis and may exhibit potent biological activities, particularly as a kinase inhibitor. The presence of two chlorine atoms provides opportunities for selective functionalization, allowing for the creation of diverse chemical libraries for high-throughput screening. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Dichloroisoquinoline | C9H5Cl2N | CID 298625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Dichloroisoquinoline 97 7742-73-6 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemicalkinomics.com [chemicalkinomics.com]

- 10. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Potential Applications of 1,3-Dichloro-6-methoxyisoquinoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. The unique structural and electronic properties of this scaffold have established it as a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. This technical guide explores the potential of a specific, functionalized derivative, 1,3-dichloro-6-methoxyisoquinoline, as a versatile building block for the discovery of novel therapeutic agents. The presence of two reactive chlorine atoms at positions 1 and 3, combined with the electronic influence of the methoxy group at position 6, offers a unique platform for the strategic design and synthesis of diverse chemical libraries. This document outlines a plausible synthetic pathway, potential therapeutic applications with supporting data from structurally related compounds, and detailed experimental protocols to facilitate further research and development in this promising area.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline ring system is a fundamental structural component of many alkaloids that exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and neuroactive properties. The rigid, planar structure of the isoquinoline core provides a well-defined orientation for substituent groups to interact with biological targets. The nitrogen atom within the ring system can act as a hydrogen bond acceptor, further enhancing binding affinities.

The subject of this guide, this compound, presents medicinal chemists with a highly versatile synthetic intermediate. The chlorine atoms at the C1 and C3 positions are susceptible to nucleophilic substitution, allowing for the facile introduction of a wide variety of functional groups and the exploration of diverse chemical space. The methoxy group at the C6 position can influence the molecule's pharmacokinetic properties and can also be a site for further modification. This strategic combination of functionalities makes this compound an attractive starting point for the development of novel therapeutics.

Synthetic Strategy and Experimental Protocols

A plausible and efficient synthetic route to this compound is proposed, commencing from readily available starting materials. The key steps involve the formation of the isoquinoline core followed by functionalization.

Proposed Synthetic Workflow

The synthesis is envisioned to proceed through the key intermediate, 6-methoxyisoquinoline-1,3(2H,4H)-dione, which is subsequently subjected to a dichlorination reaction.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Methoxyisoquinoline-1,3(2H,4H)-dione

This protocol is a general procedure based on the synthesis of related isoquinoline-1,3(2H,4H)-diones.

-

Materials:

-

4-Methoxy-2-(carboxymethyl)benzoic acid (or a suitable precursor like 2-bromo-4-methoxybenzoic acid to be elaborated)

-

Urea or another source of ammonia

-

High-boiling point solvent (e.g., N-methyl-2-pyrrolidone or sulfolane)

-

-

Procedure:

-

A mixture of 4-methoxy-2-(carboxymethyl)benzoic acid and urea (in slight excess) is suspended in the high-boiling point solvent.

-

The reaction mixture is heated to a high temperature (typically 180-220 °C) and maintained for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

The reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

-

The solid product is collected by filtration, washed with water, and dried under vacuum to yield crude 6-methoxyisoquinoline-1,3(2H,4H)-dione.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

-

Step 2: Synthesis of this compound

This protocol describes a general method for the chlorination of isoquinoline-1,3-diones.

-

Materials:

-

6-Methoxyisoquinoline-1,3(2H,4H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

To a flask containing 6-methoxyisoquinoline-1,3(2H,4H)-dione, an excess of phosphorus oxychloride is added, followed by a catalytic amount of DMF.

-

The mixture is heated to reflux (around 110 °C) for several hours. The progress of the reaction is monitored by TLC or HPLC.

-

After completion, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is cooled in an ice bath and carefully quenched by the slow addition of crushed ice or ice-water.

-

The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

-

The solid product is collected by filtration, washed thoroughly with water, and dried under vacuum to yield this compound.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Potential Applications in Medicinal Chemistry

The unique structural features of this compound make it a promising scaffold for the development of various therapeutic agents. The following sections explore its potential in key areas of medicinal chemistry, supported by data from structurally related compounds.

Anticancer Activity: Kinase Inhibition

Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The isoquinoline and quinoline scaffolds are present in numerous approved and investigational kinase inhibitors. The this compound core can be functionalized to target the ATP-binding site of various kinases.

Table 1: Kinase Inhibitory Activity of Related Isoquinoline and Quinoline Derivatives

| Compound/Derivative Class | Target Kinase(s) | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |

| Pyrazolo[3,4-g]isoquinolines (nitro analogs) | Haspin | 57 - 66 | - | - |

| Pyrazolo[3,4-g]isoquinolines (amino analogs) | Haspin | 62 | - | - |

| Roscovitine (CDK inhibitor) | CDK1, CDK2, CDK5 | 7000, 7000, 3000 | - | - |

| Substituted Quinolines | T47D (cell line) | 16 | - | - |

| 7-Chloro-4-thioalkylquinolines | CCRF-CEM (cell line) | Varies (µM range) | - | - |

Data is compiled from various sources and is intended to be illustrative of the potential of the isoquinoline/quinoline scaffold.

The chlorine atoms on the this compound scaffold provide ideal handles for introducing moieties known to interact with the hinge region of the kinase ATP-binding pocket, while the rest of the molecule can be elaborated to achieve selectivity and potency.

Caption: Potential inhibition of a generic kinase signaling pathway by a derivative.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. The isoquinoline scaffold has been identified in compounds with potent activity against a range of bacteria.

Table 2: Antimicrobial Activity of Related Isoquinoline and Quinoline Derivatives

| Compound/Derivative Class | Target Organism(s) | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Alkynyl isoquinolines | S. aureus (MRSA) | 0.5 | Vancomycin | >2 (intracellular) |

| Cloxyquin (5-chloroquinolin-8-ol) | M. tuberculosis | 0.062 - 0.25 | - | - |

| 7-Methoxyquinoline sulfonamides | E. coli | 7.812 | - | - |

MIC: Minimum Inhibitory Concentration. Data is compiled from various sources.

The dichlorinated nature of this compound allows for the introduction of various lipophilic or charged groups that can be tailored to interact with bacterial cell membranes or intracellular targets. The methoxy group can also be modified to optimize the pharmacokinetic profile for antimicrobial applications.

Structure-Activity Relationship (SAR) Considerations and Future Directions

The synthetic tractability of this compound provides a platform for extensive SAR studies. Key areas for exploration include:

-

Substitution at C1 and C3: Introduction of a diverse range of amines, alcohols, thiols, and carbon nucleophiles to probe interactions with specific biological targets. The differential reactivity of the C1 and C3 positions could also be exploited for sequential functionalization.

-

Modification of the C6-methoxy group: Demethylation to the corresponding phenol would allow for the introduction of a variety of ether and ester linkages to modulate solubility and other physicochemical properties.

-

Derivatization of the isoquinoline core: Further functionalization of the benzene ring could be explored to fine-tune the electronic properties and steric profile of the molecule.

Future research should focus on the synthesis of a focused library of derivatives based on the this compound scaffold and their systematic evaluation in relevant biological assays. High-throughput screening against panels of kinases and microbial strains could rapidly identify promising lead compounds for further optimization.

Conclusion

This compound represents a highly promising and versatile scaffold for the development of novel therapeutic agents. Its strategic functionalization offers a clear pathway to diverse chemical libraries with the potential for potent and selective biological activity. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this exciting area of research and accelerating the development of new medicines to address unmet medical needs.

An In-depth Technical Guide to the General Reactivity Profile of Dihalo-Substituted Isoquinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction